1,3-Difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Differentially Substituted Resorcinol Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: 1,3-Difluorobenzene is used as a starting material in the synthesis of differentially substituted resorcinol derivatives. Resorcinol derivatives are important in various fields of chemistry and materials science due to their diverse biological activities and their use in the synthesis of polymers and resins.

Methods of Application: The synthesis involves sequential nucleophilic aromatic substitution (S(N)Ar) reactions. The specific experimental procedures and technical details would depend on the particular resorcinol derivative being synthesized.

Laser Induced Fluorescence Matrix Study

Scientific Field: Physical Chemistry

Summary of the Application: 1,3-Difluorobenzene is used in laser induced fluorescence matrix studies of its radical cation

Methods of Application: The radical cation of 1,3-Difluorobenzene is generated in a matrix and then studied using laser induced fluorescence

Results or Outcomes: The results of such studies can provide valuable insights into the properties and behavior of the 1,3-Difluorobenzene radical cation

Synthesis of Fluconazole Analogues

Scientific Field: Medicinal Chemistry

Summary of the Application: 1,3-Difluorobenzene is used in the synthesis of 1,2,3-triazole containing fluconazole analogues

Methods of Application: The specific experimental procedures and technical details would depend on the particular fluconazole analogue being synthesized.

Results or Outcomes: The synthesis of fluconazole analogues can lead to the development of new antifungal medications

Preparation of Pesticides

Scientific Field: Agricultural Chemistry

Summary of the Application: 1,3-Difluorobenzene is used in the preparation of pesticides such as Flucycloxuron and Diflubenzuro.

Methods of Application: The specific experimental procedures and technical details would depend on the particular pesticide being synthesized.

Synthesis of Liquid Crystal Materials

Scientific Field: Materials Science

Summary of the Application: 1,3-Difluorobenzene is used in the synthesis of liquid crystal materials. Liquid crystals find applications in displays, thermometers, and other devices.

Methods of Application: The specific experimental procedures and technical details would depend on the particular liquid crystal material being synthesized.

Continuous-Flow Reactor

Scientific Field: Chemical Engineering

Summary of the Application: 1,3-Difluorobenzene is synthesized in a continuous-flow reactor.

Methods of Application: The continuous diazotization reactor is operated at 20 °C with a residence time of 10 s, and then diazonium salt reacts with NaH2PO2 at 25 °C with a residence time of 40 min.

Results or Outcomes: The total reaction time could be brought down to about 40 min, the yield of 1,3-difluorobenzene reached 90%, and the throughput of 2,4-difluoroaniline was 245 g/h.

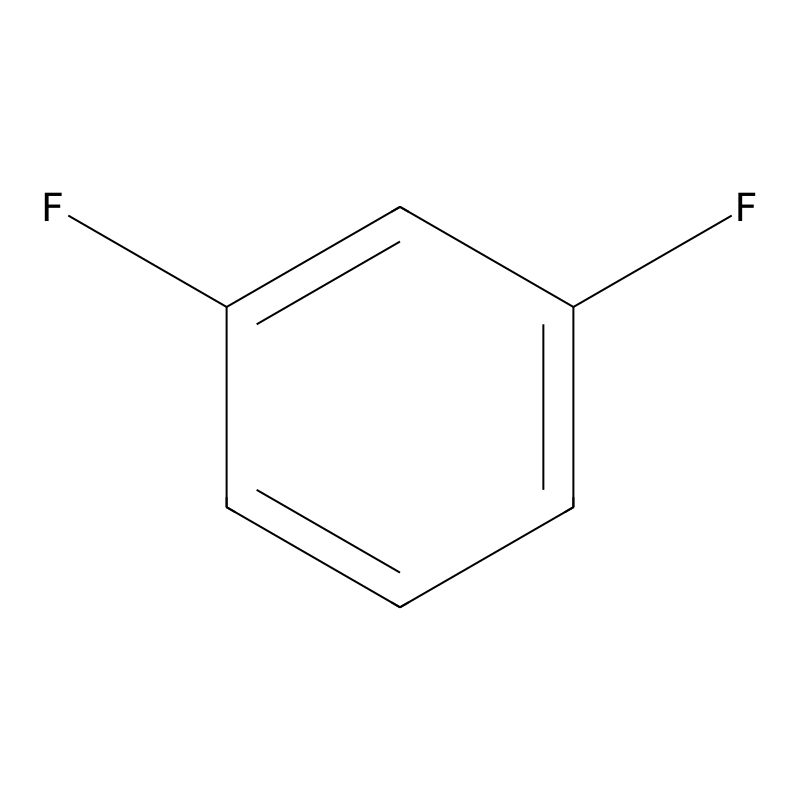

1,3-Difluorobenzene, also known as meta-difluorobenzene, is an aromatic compound characterized by the presence of two fluorine atoms attached to a benzene ring at the 1 and 3 positions. Its molecular formula is with a molecular weight of approximately 114.09 g/mol. This compound exists as a colorless liquid at room temperature and has a boiling point ranging from 354 to 356 K . The structure of 1,3-difluorobenzene can be represented as follows:

textF \ C / \ C C \ / C-C | F

This compound is notable for its applications in various chemical syntheses and as an intermediate in the production of pharmaceuticals.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms, which are electron-withdrawing groups, influences the reactivity and orientation of further substitutions on the benzene ring.

- Nucleophilic Substitution: It can react with nucleophiles under specific conditions, particularly where fluorine can be replaced by other functional groups.

- Reduction Reactions: It can be reduced to produce various derivatives, including difluorinated cycloalkanes.

Several methods exist for synthesizing 1,3-difluorobenzene:

- Catalytic Elimination of Halogens: This method involves the reductive dehalogenation of halogenated derivatives such as 2,4-difluorochlorobenzene. The reaction typically requires a palladium catalyst and hydrogen gas at elevated temperatures (70° to 140°C) .

- Direct Fluorination: This involves the direct substitution of hydrogen atoms with fluorine using fluorinating agents under controlled conditions.

- C1/F Exchange: A more complex method where 1,3-dichlorobenzene is treated with fluorinating agents to achieve the desired difluorination .

1,3-Difluorobenzene serves multiple purposes in various fields:

- Intermediate in Pharmaceutical Synthesis: It is utilized in the synthesis of biologically active compounds and pharmaceuticals.

- Solvent and Reagent: It acts as a solvent for organic reactions and is used in the preparation of other fluorinated compounds.

- Material Science: Its unique properties make it valuable in developing advanced materials and coatings.

Interaction studies involving 1,3-difluorobenzene focus primarily on its reactivity with other chemical species. The presence of fluorine atoms significantly alters its electronic properties, making it an interesting subject for studies on electrophilic and nucleophilic reactions. Moreover, its interactions with biological systems are still under investigation to determine its safety and efficacy in pharmaceutical applications.

1,3-Difluorobenzene shares structural similarities with other difluorobenzenes and fluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Difluorobenzene | Fluorines are adjacent (ortho position). | |

| 1,4-Difluorobenzene | Fluorines are opposite (para position). | |

| Benzene | No fluorine substituents; baseline aromaticity. | |

| Fluorobenzene | Single fluorine substituent; less reactivity compared to difluorinated variants. |

The unique positioning of the fluorine atoms in 1,3-difluorobenzene affects its physical properties and chemical reactivity compared to its ortho and para counterparts.

Molecular Architecture and Isomeric Configuration

1,3-Difluorobenzene is a disubstituted aromatic compound with a benzene ring bearing two fluorine atoms in the meta (1,3-) positions. Its molecular formula is C₆H₄F₂, and its molecular weight is 114.09 g/mol. The planar structure enables conjugation of π-electrons across the aromatic ring, while the electron-withdrawing fluorine substituents induce distinct electronic and steric effects.

The three isomers of difluorobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—differ in substituent positioning, leading to varying physicochemical properties (Table 1). The meta configuration minimizes steric hindrance between fluorine atoms, unlike the ortho isomer, where close proximity of substituents increases repulsion.

| Property | 1,2-Difluorobenzene | 1,3-Difluorobenzene | 1,4-Difluorobenzene |

|---|---|---|---|

| CAS Number | 367-11-3 | 372-18-9 | 540-36-3 |

| Boiling Point (°C) | 92 | 82 | 89 |

| Dielectric Constant | 14.26 | 5.24 | 2.26 |

| Dipole Moment (D) | 2.53 | 1.55 | 0.00 |

| Solubility (g/L) | 1.2 | 1.2 | 1.2 |

Data compiled from Stenutz.eu.

Systematic IUPAC Nomenclature and Alternative Designations

The IUPAC name for the compound is 1,3-difluorobenzene, derived from the parent benzene ring and the substituents’ positions. Alternative names include:

- meta-Difluorobenzene

- 1,3-Difluoro-benzene

- Benzene, 1,3-difluoro-

Key identifiers include:

Comparative Analysis of Difluorobenzene Isomers

The electronic and physical properties of the isomers diverge due to substituent positioning:

- Steric Effects:

Electronic Effects:

- Dipole Moments: The meta isomer exhibits a 1.55 D dipole moment, intermediate between ortho (2.53 D) and para (0 D). This arises from partial cancellation of dipolar contributions in para and enhanced asymmetry in ortho.

- Dielectric Constants: Ortho’s high dielectric constant (14.26) contrasts with meta (5.24) and para (2.26), reflecting stronger solvent polarity in the ortho isomer.

Solubility:All isomers show similar water solubility (~1.2 g/L), but interactions with organic solvents vary due to dipole and steric factors.

Catalytic dehalogenation represents a significant synthetic approach for the preparation of 1,3-difluorobenzene, particularly through the selective removal of halogen atoms from polyhalogenated aromatic precursors. This methodology has gained considerable attention due to its potential for environmentally benign synthesis and the ability to achieve high selectivity under controlled conditions [1] [2].

The primary catalytic dehalogenation route involves the reductive elimination of chlorine or bromine atoms from 1,3-difluorohalobenzene precursors using transition metal catalysts in the presence of hydrogen gas. Palladium-based catalysts have demonstrated exceptional efficacy in this transformation, with palladium on carbon (Pd/C) serving as the most widely studied catalyst system [1] [3]. The reaction typically proceeds under mild to moderate conditions, with temperatures ranging from 70°C to 140°C and atmospheric pressure hydrogen [1] [3].

The mechanism of palladium-catalyzed dehalogenation involves several key steps: initial adsorption of the halogenated substrate onto the palladium surface, oxidative addition of the carbon-halogen bond to form a palladium-aryl intermediate, hydrogen activation to generate palladium hydride species, and finally reductive elimination to produce the dehalogenated product [4]. The rate-determining step has been identified as the carbon-chlorine bond activation, with the reaction proceeding through a well-defined catalytic cycle [4].

Recent advances in catalyst design have led to the development of supported palladium ensembles consisting of few-atom clusters, which exhibit superior reactivity compared to single-atom catalysts. These palladium ensembles (Pd1+c-red/CN) demonstrate exceptional performance in dehalogenation reactions, with initial rates that are 16-210 times higher than conventional supported palladium single-atom catalysts [5]. The enhanced activity is attributed to optimal adsorption sites that facilitate hydrogen activation and direct electron transfer from palladium atoms to the substrate [5].

Alternative catalyst systems have also shown promise for dehalogenation processes. Rhodium-based catalysts, particularly Rh/Al2O3, have demonstrated complete defluorination and hydrogenation of polyfluorinated benzenes under mild conditions (1 atmosphere hydrogen, ambient temperature) with degradation half-lives between 11 and 42 minutes [6]. This system exhibits particularly high activity for the hydrogenolytic scission of carbon-fluorine bonds, which are typically the most challenging to cleave due to their high bond strength [6].

Table 1: Comparative Analysis of Synthesis Methods for 1,3-Difluorobenzene

| Synthesis Method | Yield (%) | Reaction Time | Temperature (°C) | Safety Considerations |

|---|---|---|---|---|

| Diazotization-Hydrodediazotization (Batch) | 80-82 | Hours | 0-25 | Diazonium salt accumulation |

| Diazotization-Hydrodediazotization (Continuous Flow) | 85-90 | 40 min | 20-25 | Minimized accumulation |

| Balz-Schiemann Reaction (Thermal) | 65 | Hours | 140-200 | Thermal decomposition |

| Balz-Schiemann Reaction (Photochemical) | 95+ | 10 min | Room temperature | UV irradiation required |

| Catalytic Dehalogenation (Pd/C) | 60-90 | 4-5 hours | 70-140 | Hydrogen gas handling |

| Direct Fluorination | Moderate | Variable | High | Drastic conditions |

The selectivity of catalytic dehalogenation can be controlled through careful selection of reaction conditions and catalyst properties. Studies have shown that the order of halogen removal follows the relative strength of carbon-halogen bonds, with carbon-iodine bonds being cleaved most readily, followed by carbon-bromine, carbon-chlorine, and finally carbon-fluorine bonds [7]. This selectivity can be exploited to achieve selective dehalogenation in mixed halogenated substrates.

Table 2: Catalytic Dehalogenation Reaction Conditions

| Catalyst System | Temperature (°C) | Pressure (atm) | Solvent | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Pd/C + H2 | 70-140 | Variable | Ethanol-water | 60-90 | 4-5 hours |

| Pd(OAc)2 + Dpephos | 110-120 | 1 | Dichloroethane | 80-90 | 6 hours |

| Rh/Al2O3 + H2 | Ambient | 1 | Water | 100 | 11-42 min |

| Raney Ni + H2 | Ambient | 1 | Ethanol-water | 68.6 | 180 min |

| Pd ensembles (Pd1+c-red/CN) | Mild | 1 | Various | 90+ | Minutes |

Diazotization and Substitution Techniques

The diazotization-substitution approach represents one of the most established methodologies for the synthesis of 1,3-difluorobenzene, typically starting from 2,4-difluoroaniline as the precursor. This method involves the formation of a diazonium salt intermediate followed by its reductive decomposition to yield the target compound [8] [9].

The traditional diazotization process involves treating 2,4-difluoroaniline with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5°C) to generate the corresponding diazonium salt [8]. The reaction proceeds through the formation of nitrous acid in situ, which then reacts with the amino group to form the diazonium intermediate [10]. The diazonium salt formation is highly exothermic and requires careful temperature control to prevent decomposition [8].

Following diazotization, the diazonium salt undergoes hydro-dediazotization in the presence of hypophosphorous acid (H3PO2), which serves as the reducing agent [8]. This step involves the replacement of the diazonium group with a hydrogen atom, effectively removing the amino functionality while preserving the fluorine substituents [8]. The overall transformation can be represented as the conversion of the amino group to hydrogen through the diazonium intermediate.

The mechanism of hydro-dediazotization involves the initial formation of the diazonium salt, followed by its reaction with hypophosphorous acid to generate nitrogen gas and the corresponding aromatic compound [8]. The process is believed to proceed through a radical mechanism, with the diazonium salt undergoing single-electron reduction to form an aryl radical, which subsequently abstracts hydrogen from the phosphorus-containing reducing agent [8].

Two primary approaches have been developed for implementing this methodology: the stepwise batch process and the one-pot continuous process. The stepwise approach involves separate diazotization and reduction steps, allowing for isolation of the diazonium salt intermediate [8]. While this method can achieve yields up to 80%, it suffers from significant safety concerns due to the accumulation of highly energetic and potentially explosive diazonium salts [8].

The one-pot approach addresses these safety concerns by conducting the diazotization and hydro-dediazotization reactions in a single vessel, with hypophosphorous acid added first to the aniline substrate, followed by the slow addition of sodium nitrite [8]. This methodology allows the hydro-dediazotization to occur in situ as soon as the diazonium salt is formed, minimizing the accumulation of unstable intermediates [8]. The one-pot process can achieve yields up to 82% while providing improved operational safety [8].

However, kinetic studies have revealed that the rate of hydro-dediazotization is slower than that of diazotization in batch reactors, which means that the problem of diazonium salt accumulation persists even in the one-pot approach [8]. This limitation has led to the development of continuous-flow methodologies that can more effectively address the safety and efficiency challenges associated with diazonium chemistry.

Continuous-flow diazotization represents a significant advancement in this synthetic approach, offering enhanced safety, improved yields, and reduced reaction times [11] [9]. The continuous-flow methodology effectively addresses the challenges associated with the strongly exothermic nature and thermal instability of diazonium intermediates [11]. Studies have demonstrated that continuous-flow synthesis of 1,3-difluorobenzene can achieve 85% total yield compared to 65% for traditional batch methods [11].

The continuous-flow process typically involves separate streams for the aniline substrate and the diazotization reagents, which are mixed in a controlled manner within the flow reactor [9]. The diazotization reactor is typically operated at 20°C with a residence time of 10 seconds, followed by hydro-dediazotization at 25°C with a residence time of 40 minutes [9]. This approach allows for precise control of reaction conditions and minimizes the risks associated with diazonium salt handling.

The advantages of continuous-flow diazotization include significant reduction in the molar ratio of hydrochloric acid required (3.6 equivalents compared to 12 equivalents in traditional methods), dramatic reduction in reaction time (from hours to within 40 seconds), and improved overall process safety [11]. The throughput of the continuous-flow process can reach 245 g/h for 2,4-difluoroaniline input, making it suitable for industrial-scale applications [9].

Industrial-Scale Production Protocols

The industrial-scale production of 1,3-difluorobenzene has evolved significantly with the implementation of continuous-flow technologies and advanced process control systems. The transition from batch to continuous manufacturing represents a paradigm shift that offers substantial advantages in terms of safety, efficiency, and scalability [12] [13].

Table 3: Industrial Production Parameters and Market Data

| Parameter | Value | Unit/Description |

|---|---|---|

| Production Scale | Industrial | Batch vs Continuous |

| Market Size (2024) | USD 200 Million | US Market |

| Expected Market Size (2033) | USD 300 Million | US Market Projection |

| Growth Rate (CAGR) | 4.5% | 2026-2033 |

| Throughput (Continuous Flow) | 245 g/h | 2,4-difluoroaniline input |

| Residence Time (Continuous) | 40 min | Total reaction time |

| Raw Material Cost Efficiency | High | Cost reduction achieved |

| Quality Control Standard | 98.0+% purity | Capillary GC analysis |

Current industrial production of 1,3-difluorobenzene primarily relies on the diazotization-hydrodediazotization route using continuous-flow reactor systems [14]. The US market for 1,3-difluorobenzene is estimated at USD 200 million in 2024, with projections indicating growth to USD 300 million by 2033, representing a compound annual growth rate of 4.5% [14]. This growth is driven by increasing demand from pharmaceuticals, agrochemicals, and specialty chemicals sectors [14].

The industrial implementation of continuous-flow production offers several critical advantages over traditional batch processes. Primary among these is the enhanced safety profile achieved through the elimination of diazonium salt accumulation, which represents a significant explosion hazard in batch operations [8] [11]. Continuous-flow systems maintain minimal inventory of reactive intermediates at any given time, thereby reducing the overall risk profile of the manufacturing process [15].

Process intensification through continuous-flow technology enables significant improvements in space-time yield and resource utilization. Industrial continuous-flow reactors for 1,3-difluorobenzene production can achieve throughput rates of 245 g/h with total residence times of approximately 40 minutes [9]. This represents a substantial improvement over batch processes that typically require several hours for completion [8].

The reactor design for industrial-scale continuous production typically employs a pipes-in-series configuration or coiled tubular reactors to ensure optimal mixing and heat transfer [13]. These designs allow for precise temperature control, which is critical for managing the exothermic diazotization reaction while maintaining product quality [13]. The reactor systems are equipped with advanced process monitoring and control systems that enable real-time adjustment of operating parameters [15].

Temperature control represents a critical aspect of industrial production protocols. The diazotization step requires maintenance of low temperatures (0-25°C) to prevent premature decomposition of the diazonium intermediate, while the subsequent hydro-dediazotization can be conducted at slightly elevated temperatures (25-50°C) to improve reaction kinetics [8] [9]. Industrial reactors employ sophisticated heat exchange systems to maintain these temperature profiles throughout the continuous operation.

Raw material handling and feeding systems are designed to ensure consistent supply of reagents while maintaining quality standards. The industrial process typically utilizes 2,4-difluoroaniline as the starting material, which must meet stringent purity requirements to ensure high-quality product formation [9]. Automated feeding systems ensure precise stoichiometric ratios of reactants, minimizing waste and optimizing yield.

Solvent recovery and recycling systems are integral components of industrial production protocols. The process typically generates significant quantities of aqueous waste containing inorganic salts, which require treatment before disposal [8]. Advanced solvent recovery systems enable the recycling of organic solvents, reducing operating costs and environmental impact.

The industrial production process incorporates multiple safety systems including emergency shutdown procedures, pressure relief systems, and automated fire suppression systems [15]. These safety measures are particularly important given the potentially hazardous nature of diazonium chemistry and the use of hydrogen gas in some alternative production routes [16].

Quality assurance protocols in industrial production encompass both in-process monitoring and final product testing. Continuous monitoring of key process parameters such as temperature, pressure, flow rates, and pH ensures consistent product quality [15]. Real-time analytical techniques, including online gas chromatography and spectroscopic methods, provide immediate feedback on product purity and composition.

Scale-up considerations for industrial production require careful attention to heat and mass transfer limitations that may not be apparent at laboratory scale. The design of industrial reactors must account for the potential for temperature and concentration gradients that could affect product quality or safety [13]. Computational fluid dynamics modeling is often employed to optimize reactor design and predict performance at commercial scale.

Purification and Quality Control Measures

The purification and quality control of 1,3-difluorobenzene require sophisticated analytical techniques and stringent protocols to ensure the product meets industrial specifications for pharmaceutical and specialty chemical applications. The typical commercial specification requires a minimum purity of 98.0% as determined by capillary gas chromatography [17].

Table 4: Analytical Methods for Quality Control of 1,3-Difluorobenzene

| Analytical Method | Application | Typical Range/Specification | Detection Limit |

|---|---|---|---|

| Gas Chromatography (Capillary GC) | Purity determination | 98.0+% purity | 0.1% |

| Nuclear Magnetic Resonance (19F NMR) | Structural confirmation | δ -101.9 (s) | ppm level |

| Nuclear Magnetic Resonance (1H NMR) | Structural confirmation | Triplet pattern | ppm level |

| Mass Spectrometry (GC-MS) | Identity confirmation | m/z 114 (molecular ion) | ng level |

| Infrared Spectroscopy | Functional group analysis | Characteristic peaks | mg level |

| Density Measurement | Physical property verification | 1.169-1.177 g/mL | ±0.001 g/mL |

Primary purification of crude 1,3-difluorobenzene typically involves distillation techniques due to the volatile nature of the product (boiling point approximately 92°C) [17]. The distillation process must be carefully controlled to prevent decomposition and to achieve the required separation from impurities, which may include unreacted starting materials, by-products from side reactions, and solvent residues [10].

The main impurities typically encountered in crude 1,3-difluorobenzene include residual 2,4-difluoroaniline starting material, partially reduced intermediates, and various by-products arising from competing reactions during the synthesis [8]. These impurities can significantly impact the performance of the final product in downstream applications, necessitating stringent purification protocols.

Gas chromatographic analysis represents the primary method for purity determination and impurity profiling. Capillary gas chromatography with flame ionization detection (FID) or mass spectrometric detection (MS) provides the sensitivity and selectivity required for quantitative analysis [18] [19]. The analysis typically employs wide-bore or narrow-bore capillary columns with appropriate stationary phases to achieve baseline separation of 1,3-difluorobenzene from potential impurities [18].

The gas chromatographic method validation includes assessment of precision, accuracy, linearity, and detection limits. Method precision is typically evaluated through replicate analyses of standard solutions, with relative standard deviations generally less than 3% for high-concentration samples [20]. The method detection limit for 1,3-difluorobenzene is typically in the range of 0.1% relative to the main component, providing adequate sensitivity for impurity detection [20].

Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural confirmation and impurity identification. Fluorine-19 NMR spectroscopy is particularly valuable due to the high sensitivity of fluorine nuclei and the absence of significant background interference [21]. The 19F NMR spectrum of 1,3-difluorobenzene typically shows a characteristic singlet at δ -101.9 ppm, which serves as a diagnostic signal for identity confirmation [22].

Proton NMR spectroscopy provides complementary structural information, with 1,3-difluorobenzene exhibiting a characteristic triplet pattern in the aromatic region due to coupling with the fluorine nuclei [21]. The multiplicity and coupling constants provide valuable information for confirming the correct substitution pattern and ruling out isomeric impurities.

Mass spectrometric analysis, typically coupled with gas chromatography, provides definitive identification and quantification capabilities [18] [23]. The electron ionization mass spectrum of 1,3-difluorobenzene shows a molecular ion peak at m/z 114, along with characteristic fragmentation patterns that can be used for identification and differentiation from isomeric compounds [24] [25].

The fragmentation pattern of 1,3-difluorobenzene under electron ionization conditions typically includes loss of fluorine atoms and various rearrangement processes [25]. Studies have identified multiple fragmentation pathways, including sequential loss of fluorine atoms and formation of fluorocarbene intermediates [25]. These fragmentation patterns serve as fingerprints for compound identification and can be used to detect and quantify isomeric impurities.

Infrared spectroscopy provides additional structural confirmation through identification of characteristic vibrational modes associated with the aromatic ring and carbon-fluorine bonds [17]. The infrared spectrum of 1,3-difluorobenzene shows characteristic absorption bands that can be compared with reference spectra for identity confirmation.

Physical property measurements serve as additional quality control parameters. Density determination at 20°C provides a simple yet effective method for assessing product purity, with the specification typically requiring a density in the range of 1.169-1.177 g/mL [17]. Refractive index measurements (typically 1.440-1.446 at 20°C/D line) provide complementary physical property data [17].

The analytical methods employed for quality control must be validated according to appropriate guidelines, typically following International Conference on Harmonisation (ICH) or similar standards. Method validation encompasses assessment of specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness [26] [27].

Quality control protocols typically include both in-process monitoring during production and final product release testing. In-process monitoring may employ rapid analytical techniques such as online gas chromatography or near-infrared spectroscopy to provide real-time feedback on product quality [15]. Final product release testing involves comprehensive analysis using multiple orthogonal analytical techniques to ensure compliance with all specifications.

The establishment of appropriate specifications requires consideration of the intended use of the product and the analytical capabilities available for testing. For pharmaceutical applications, specifications must be aligned with regulatory requirements and good manufacturing practices. The specifications typically include limits for assay (≥98.0%), individual impurities (≤0.5%), total impurities (≤2.0%), and water content (≤0.1%) [17].

Statistical process control methods are often employed to monitor the consistency of product quality over time and to identify trends that might indicate process deviations. Control charts for key quality parameters such as assay and major impurities provide a systematic approach to quality monitoring and can trigger investigations when results fall outside established control limits.

The analytical methods used for quality control must be capable of detecting and quantifying process-related impurities that may arise from the synthetic route employed. For the diazotization-hydrodediazotization route, potential impurities include residual starting materials, reduction by-products, and compounds arising from incomplete diazotization or competing reactions [8]. The analytical methods must be sufficiently selective to distinguish these impurities from the main product.

Purity

XLogP3

Exact Mass

Boiling Point

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (16.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (76.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant